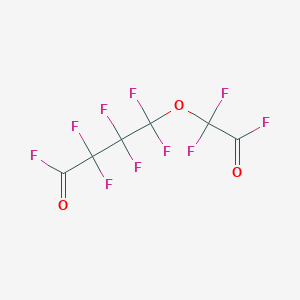![molecular formula C13H23LiSSi2 B14509828 Lithium (phenylsulfanyl)[bis(trimethylsilyl)]methanide CAS No. 62762-44-1](/img/structure/B14509828.png)
Lithium (phenylsulfanyl)[bis(trimethylsilyl)]methanide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lithium (phenylsulfanyl)[bis(trimethylsilyl)]methanide is an organolithium compound that plays a significant role in organometallic chemistry. This compound is characterized by the presence of lithium, phenylsulfanyl, and bis(trimethylsilyl) groups, which contribute to its unique chemical properties and reactivity. Organolithium compounds are widely used as reagents in organic synthesis due to their strong nucleophilicity and basicity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of lithium (phenylsulfanyl)[bis(trimethylsilyl)]methanide typically involves the reaction of phenylsulfanyl-substituted bis(trimethylsilyl)methane with a lithium reagent. One common method is the deprotonation of phenylsulfanyl-substituted bis(trimethylsilyl)methane using n-butyllithium in an inert solvent such as tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere to prevent the compound from reacting with moisture or oxygen.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes using larger reaction vessels, maintaining strict control over reaction conditions, and ensuring the purity of reagents and solvents.
Chemical Reactions Analysis
Types of Reactions: Lithium (phenylsulfanyl)[bis(trimethylsilyl)]methanide undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The compound can act as a nucleophile, attacking electrophilic centers in other molecules.
Oxidation and Reduction: It can participate in redox reactions, although specific examples are less common.
Addition Reactions: The compound can add to multiple bonds, such as carbon-carbon double bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include alkyl halides and acyl chlorides. The reactions are typically carried out in aprotic solvents like THF or hexane.
Oxidation and Reduction: Reagents such as hydrogen peroxide or lithium aluminum hydride may be used, depending on the desired transformation.
Addition Reactions: Conditions often involve the use of catalysts or specific reaction temperatures to facilitate the addition process.
Major Products: The major products formed from these reactions depend on the specific reactants and conditions used. For example, nucleophilic substitution with an alkyl halide would yield a new carbon-lithium bond, while addition to a carbon-carbon double bond would result in a saturated product.
Scientific Research Applications
Lithium (phenylsulfanyl)[bis(trimethylsilyl)]methanide has a wide range of applications in scientific research, including:
Biology: The compound can be used in the synthesis of biologically active molecules, aiding in the development of pharmaceuticals and other bioactive compounds.
Medicine: While direct medical applications are limited, the compound’s role in synthesizing complex organic molecules makes it valuable in drug discovery and development.
Industry: It is used in the production of specialty chemicals and materials, particularly those requiring precise control over molecular structure and reactivity.
Mechanism of Action
The mechanism of action of lithium (phenylsulfanyl)[bis(trimethylsilyl)]methanide involves its strong nucleophilicity and basicity. The lithium atom in the compound acts as a Lewis acid, stabilizing the negative charge on the carbon atom. This makes the carbon atom highly nucleophilic, allowing it to attack electrophilic centers in other molecules. The phenylsulfanyl and bis(trimethylsilyl) groups further stabilize the compound and influence its reactivity.
Comparison with Similar Compounds
Lithium bis(trimethylsilyl)amide: Another organolithium compound with strong nucleophilicity and basicity, commonly used as a non-nucleophilic base.
Lithium phenylsulfide: A compound with similar phenylsulfanyl functionality but different reactivity due to the absence of bis(trimethylsilyl) groups.
Lithium trimethylsilylmethanide: A simpler organolithium compound with only trimethylsilyl groups, used in various organic synthesis reactions.
Uniqueness: Lithium (phenylsulfanyl)[bis(trimethylsilyl)]methanide is unique due to the combination of phenylsulfanyl and bis(trimethylsilyl) groups, which provide both stability and reactivity. This makes it a versatile reagent in organic synthesis, capable of participating in a wide range of chemical reactions.
Properties
CAS No. |
62762-44-1 |
|---|---|
Molecular Formula |
C13H23LiSSi2 |
Molecular Weight |
274.5 g/mol |
IUPAC Name |
lithium;trimethyl-[phenylsulfanyl(trimethylsilyl)methyl]silane |
InChI |
InChI=1S/C13H23SSi2.Li/c1-15(2,3)13(16(4,5)6)14-12-10-8-7-9-11-12;/h7-11H,1-6H3;/q-1;+1 |
InChI Key |
YGZBGEMFFRVDTN-UHFFFAOYSA-N |
Canonical SMILES |
[Li+].C[Si](C)(C)[C-]([Si](C)(C)C)SC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


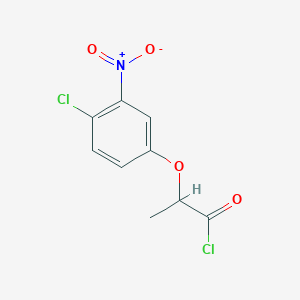
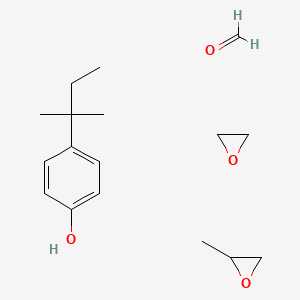
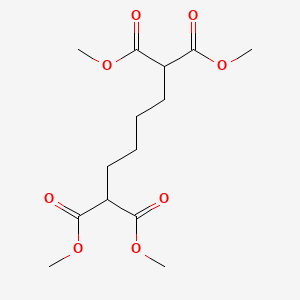
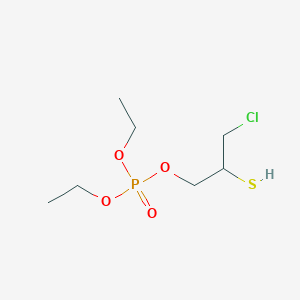
![N-[2-(2-Acetyl-4,5-dimethoxyphenyl)ethyl]but-2-enamide](/img/structure/B14509770.png)
![Ethyl [chloro(dichlorophosphoryl)methyl]carbamate](/img/structure/B14509777.png)
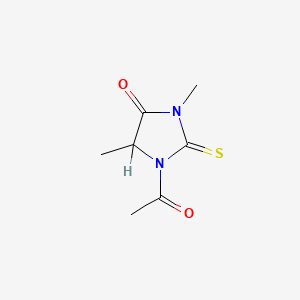

![3-[3-(2,6-Dimethylheptyl)oxiran-2-YL]but-2-enoic acid](/img/structure/B14509796.png)

![(NE)-N-[(2E)-2-hydroxyimino-1-phenyl-2-pyrimidin-4-ylethylidene]hydroxylamine](/img/structure/B14509806.png)


